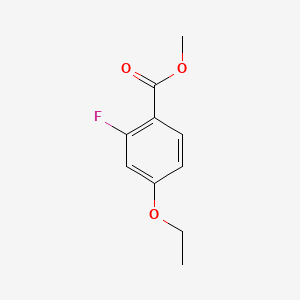

Methyl 4-ethoxy-2-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-ethoxy-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-3-14-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXAHLLOLGYERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716505 | |

| Record name | Methyl 4-ethoxy-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-36-4 | |

| Record name | Benzoic acid, 4-ethoxy-2-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-ethoxy-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-ethoxy-2-fluorobenzoate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 4-ethoxy-2-fluorobenzoate

Abstract

This compound is a substituted aromatic ester that serves as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional substitution pattern—a nucleophilic-directing ethoxy group, a reactivity-modulating fluorine atom, and a synthetically adaptable methyl ester—positions it as a key intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, validated synthetic and reactivity profiles, and a discussion of its applications in drug discovery. The content herein is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this important reagent.

Core Physicochemical Properties

The foundational properties of a chemical reagent dictate its handling, reaction conditions, and purification strategies. While specific experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure and comparison with well-characterized analogs.

| Property | Value / Description | Source / Basis |

| IUPAC Name | This compound | Standard Nomenclature |

| CAS Number | 1314987-36-4 | [1] |

| Molecular Formula | C₁₀H₁₁FO₃ | Calculated |

| Molecular Weight | 198.19 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature. | Analogy to similar benzoate esters like Methyl 4-fluorobenzoate.[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, ether) and insoluble in water. | Analogy to Methyl 4-ethoxybenzoate.[3] |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure. For comparison, Ethyl 4-fluorobenzoate boils at 210 °C. | Structural Analogy |

| Density | Estimated to be ~1.2 g/mL. For comparison, Methyl 4-fluorobenzoate has a density of 1.192 g/mL.[4] | Structural Analogy |

Spectroscopic Characterization: A Validating Signature

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. The following sections describe the expected spectral data for this compound, providing a reliable reference for characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for each unique proton environment.

-

Aromatic Protons (3H) : The three protons on the benzene ring will appear in the range of δ 6.7-7.9 ppm. Due to the substitution pattern, they will exhibit complex splitting (coupling to each other and to the fluorine atom). The proton ortho to the ester group will be the most downfield.

-

Ethoxy -CH₂- (2H) : A quartet at approximately δ 4.1 ppm, resulting from coupling with the adjacent methyl protons.

-

Methyl Ester -OCH₃ (3H) : A sharp singlet at approximately δ 3.9 ppm.

-

Ethoxy -CH₃ (3H) : A triplet at approximately δ 1.4 ppm, resulting from coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (C=O) : Expected around δ 165 ppm.

-

Aromatic Carbons (6C) : Six distinct signals are expected between δ 110-165 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J C-F).

-

Ethoxy -CH₂- Carbon : Expected around δ 64 ppm.

-

Methyl Ester -OCH₃ Carbon : Expected around δ 52 ppm.

-

Ethoxy -CH₃ Carbon : Expected around δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.[5][6][7]

-

C=O Stretch (Ester) : A strong, sharp absorption band is expected in the region of 1720-1735 cm⁻¹.

-

C-O Stretch (Ester & Ether) : Two distinct bands are expected between 1250-1300 cm⁻¹ (asymmetric) and 1050-1150 cm⁻¹ (symmetric).

-

C-F Stretch : A strong band is expected in the range of 1200-1280 cm⁻¹.

-

Aromatic C=C Stretch : Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region.

-

sp² C-H Stretch : Signals will appear just above 3000 cm⁻¹.

-

sp³ C-H Stretch : Signals will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : The parent peak will be observed at m/z = 198.

-

Key Fragments : Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 167, and the loss of the methyl ester group (-COOCH₃) to give a peak at m/z = 139.

Synthesis and Reactivity Profile

Understanding the synthesis and inherent reactivity of this compound is crucial for its effective application.

Synthesis Workflow

The most direct and industrially scalable synthesis is the Fischer esterification of its corresponding carboxylic acid precursor, 4-ethoxy-2-fluorobenzoic acid (CAS 1206593-29-4).[8] This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[9][10]

Caption: Fischer Esterification Workflow.

Reactivity Analysis

The molecule's functionality is dictated by its three key groups, making it a versatile synthetic intermediate.

Caption: Key Reactive Sites of the Molecule.

-

(a) Ester Group : This is the primary site for transformations. It readily undergoes saponification (base-catalyzed hydrolysis) to yield the parent carboxylic acid or can be converted to amides via aminolysis, providing a gateway to a wide range of derivatives.

-

(b) Fluorine Atom : The ortho-fluorine atom activates the ring towards certain nucleophilic aromatic substitution (SₙAr) reactions, allowing for displacement by strong nucleophiles under specific conditions.

-

(c) Aromatic Ring : The ethoxy group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. The ester is a deactivating, meta-directing group. The net effect makes the positions ortho to the ethoxy group (C3 and C5) the most likely sites for electrophilic attack.

Applications in Drug Discovery and Development

Substituted benzoates are foundational scaffolds in medicinal chemistry. The specific substitution pattern of this compound offers several advantages in drug design.

-

Scaffold for Bioactive Molecules : Halogenated benzoate derivatives are a well-established class of biologically active compounds, with applications as antimicrobial and anticancer agents.[11] The core structure of this molecule can be elaborated into more complex heterocyclic systems.

-

Modulation of Physicochemical Properties : The ethoxy group can improve metabolic stability and modulate lipophilicity, which are key pharmacokinetic parameters.[12]

-

Fine-Tuning Target Binding : The fluorine atom is often used as a bioisostere for a hydrogen atom. It can form crucial hydrogen bonds or other non-covalent interactions within a protein's active site, enhancing binding affinity and selectivity. Its electron-withdrawing nature also lowers the pKa of nearby functionalities.

-

Intermediate for Kinase Inhibitors : Aromatic building blocks with similar substitution patterns are frequently employed in the synthesis of kinase inhibitors, where the ester can be converted to an amide that interacts with the hinge region of the kinase domain.[12] The strategic placement of functional groups allows for the exploration of different vectors to optimize potency and selectivity.[13]

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when handling any chemical reagent.

-

Hazard Identification : This compound is expected to cause skin and eye irritation.[14][15] Inhalation of vapors may cause respiratory tract irritation.[14]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][15][17] Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[14]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Experimental Protocols

The following protocols are provided as illustrative examples of common synthetic transformations.

Protocol 1: Synthesis via Fischer Esterification

Objective: To synthesize this compound from 4-ethoxy-2-fluorobenzoic acid.

-

Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxy-2-fluorobenzoic acid (10.0 g, 54.3 mmol).

-

Reagents : Add methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with stirring.

-

Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.[9][10]

-

Workup : After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator.

-

Extraction : Pour the remaining residue into 100 mL of ice-cold water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing : Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a saturated sodium chloride solution (brine) (1 x 50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude ester by vacuum distillation or column chromatography on silica gel to obtain the final product.

Protocol 2: Saponification to the Carboxylic Acid

Objective: To hydrolyze this compound to its parent acid.

-

Setup : In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 25.2 mmol) in a mixture of methanol (25 mL) and water (10 mL).

-

Reagent Addition : Add sodium hydroxide (1.5 g, 37.8 mmol) to the solution and equip the flask with a reflux condenser.

-

Reaction : Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup : Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.

-

Acidification : Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Acidify the solution to a pH of ~2 by slowly adding 3M hydrochloric acid. A white precipitate should form.

-

Isolation : Collect the solid precipitate by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield 4-ethoxy-2-fluorobenzoic acid.

References

- [Safety Data Sheet for similar compounds]. (2025). Generic SDS.

- [Safety Data Sheet - Agilent]. (2018). Agilent Technologies.

- [Safety Data Sheet - Sigma-Aldrich]. (2025). Sigma-Aldrich.

- [Safety Data Sheet - Fisher Scientific]. (2015). Fisher Scientific.

- [Safety Data Sheet - Fluorochem]. (2024). Fluorochem.

-

[Methyl 4-fluoro-2-methylbenzoate Properties]. PubChem. Available at: [Link]

-

[Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound]. (2020). Global Scientific Journal. Available at: [Link]

-

[2-amino-3-fluorobenzoic acid Synthesis]. Organic Syntheses. Available at: [Link]

- [Spectroscopy NMR, IR, MS, UV-Vis].

-

[Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3]. (2019). ChemComplete on YouTube. Available at: [Link]

-

[Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound]. (2020). ResearchGate. Available at: [Link]

-

[Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6]. (2020). ChemComplete on YouTube. Available at: [Link]

- [Chemical synthesis method of 4-fluoro-2-methylbenzoic acid]. (2020). Google Patents.

- [Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester]. Google Patents.

- [2-chloro-4-fluorobenzoic acid and preparation method thereof]. Google Patents.

- [A Comparative Guide to Aromatic Building Blocks in Drug Discovery]. (2025). BenchChem.

-

[Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry]. (2013). Leah4Sci on YouTube. Available at: [Link]

-

[In Silico Drug Evaluation and Drug Research of Bioactive Molecule Methyl 4-Bromo-2-Fluorobenzoate]. (2021). ResearchGate. Available at: [Link]

-

[Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester]. (2017). NIH National Library of Medicine. Available at: [Link]

-

[Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties]. (2024). NIH National Library of Medicine. Available at: [Link]

Sources

- 1. 1314987-36-4|this compound|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. Methyl 4-ethoxybenzoate | 23676-08-6 [m.chemicalbook.com]

- 4. 对氟苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. lehigh.edu [lehigh.edu]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. 4-Ethoxy-2-fluorobenzoic acid, 97% | 1206593-29-4 [chemicalbook.com]

- 9. globalscientificjournal.com [globalscientificjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 16. agilent.com [agilent.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Structural Elucidation of Methyl 4-ethoxy-2-fluorobenzoate

Preamble: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug discovery and development, the precise characterization of a molecule's structure is not merely a formality but the bedrock upon which all subsequent research is built.[1] An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. For novel chemical entities like Methyl 4-ethoxy-2-fluorobenzoate, a multi-faceted analytical approach is essential to establish an unassailable structural proof. This guide provides an in-depth, field-proven methodology for the complete structural elucidation of this compound, grounded in the principles of spectroscopic analysis and logical deduction. The protocols and interpretations presented herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals, ensuring the highest standards of scientific integrity and regulatory compliance.[2][3]

Foundational Analysis: Anticipating the Molecular Blueprint

Before embarking on instrumental analysis, a foundational understanding of the target molecule's constituent parts allows for the prediction of its spectroscopic behavior. This compound is comprised of several key functional groups: a 1,2,4-trisubstituted benzene ring, a methyl ester, an ethoxy group, and a fluorine atom. This initial assessment informs our selection of analytical techniques and provides a set of expected outcomes against which experimental data can be validated.

The molecular formula is C₁₀H₁₁FO₃, and the molecular weight is 198.19 g/mol . The degree of unsaturation is calculated to be 5, which is accounted for by the four double bonds of the benzene ring and the one double bond of the carbonyl group in the ester.

Mass Spectrometry: The First Glimpse of Molecular Mass and Fragmentation

Mass spectrometry (MS) provides the most direct evidence of a molecule's mass and offers significant structural clues through its fragmentation pattern. For a compound intended for pharmaceutical use, high-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition.

Expected High-Resolution Mass Spectrum

The primary objective is to observe the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ or other adducts.

| Ion | Expected m/z |

| [M]⁺ | 198.0692 |

| [M+H]⁺ | 199.0770 |

| [M+Na]⁺ | 221.0590 |

Predicted Fragmentation Pattern (Electron Ionization - EI)

The fragmentation in EI-MS is predictable based on the functional groups present. The stability of the resulting fragments dictates the intensity of their corresponding peaks.[4][5][6][7]

-

Loss of the Methoxy Group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a peak at m/z 167.

-

Loss of the Ethoxy Group (-OCH₂CH₃): Cleavage of the ethoxy group from the aromatic ring is another possibility.

-

Loss of Ethene from the Ethoxy Group: A characteristic fragmentation of ethoxy-substituted aromatic compounds involves the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, which would result in a peak at m/z 170.[8]

-

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also common.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in both positive and negative ion modes to ensure all possible ions are detected.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to identify key structural motifs.

Infrared Spectroscopy: Mapping the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration | Expected Intensity |

| ~3050-3100 | Aromatic C-H Stretch | Medium to Weak |

| ~2850-2980 | Aliphatic C-H Stretch (methyl & ethyl) | Medium |

| ~1720-1735 | C=O Stretch (Ester) | Strong |

| ~1600, ~1480 | C=C Stretch (Aromatic Ring) | Medium |

| ~1250-1300 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong |

| ~1100-1150 | C-O Stretch (Ester) | Strong |

| ~1040 | Symmetric C-O-C Stretch (Aryl Ether) | Medium |

| ~1200 | C-F Stretch | Strong |

The presence of a strong absorption band around 1725 cm⁻¹ is a key indicator of the ester carbonyl group.[9] Additionally, strong bands in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions would be consistent with the C-O stretching of the aryl ether and the ester, respectively.[10][11]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete and unambiguous picture of the molecule's connectivity can be assembled.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the protons of the methyl and ethoxy groups. The fluorine atom will introduce characteristic splitting patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-6 | ~7.8 | d | 1H | J(H-H) ≈ 8.5 |

| H-5 | ~6.7 | dd | 1H | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 |

| H-3 | ~6.6 | dd | 1H | J(H-H) ≈ 2.5, J(H-F) ≈ 12.0 |

| -OCH₂CH₃ | ~4.1 | q | 2H | J(H-H) ≈ 7.0 |

| -COOCH₃ | ~3.9 | s | 3H | - |

| -OCH₂CH₃ | ~1.4 | t | 3H | J(H-H) ≈ 7.0 |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) |

| C=O | ~165 | d (small J) |

| C-4 | ~162 | s |

| C-2 | ~160 | d (J ≈ 250 Hz) |

| C-6 | ~132 | d (small J) |

| C-1 | ~115 | d (J ≈ 15 Hz) |

| C-5 | ~110 | s |

| C-3 | ~102 | d (J ≈ 25 Hz) |

| -OCH₂CH₃ | ~64 | s |

| -COOCH₃ | ~52 | s |

| -OCH₂CH₃ | ~14 | s |

2D NMR Spectroscopy: Connecting the Pieces

To definitively assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is essential.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include the coupling between the -OCH₂ CH₃ and -OCH₂CH₃ protons, as well as between adjacent aromatic protons (H-5 and H-6).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[4][12][13] It allows for the unambiguous assignment of each protonated carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping long-range (2-3 bond) correlations between protons and carbons.[12][13] Key expected correlations that would confirm the structure include:

-

The methyl protons of the ester (-COOCH₃ ) to the carbonyl carbon (C =O).

-

The aromatic proton H-6 to the carbonyl carbon (C =O) and C-4.

-

The methylene protons of the ethoxy group (-OCH₂ CH₃) to C-4.

-

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process, from initial analysis to final confirmation, can be visualized as follows:

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.

-

-

Data Analysis:

-

Integrate the ¹H spectrum and determine the multiplicity and coupling constants of each signal.

-

Assign the ¹³C signals based on chemical shifts and HSQC correlations.

-

Use COSY and HMBC correlations to piece together the molecular fragments and confirm the final structure.

-

The Final Verdict: Crystallographic Confirmation

While the combination of MS and NMR provides an exceptionally high degree of confidence in the structure, the unequivocal gold standard for structural determination of a crystalline solid is single-crystal X-ray crystallography. [14][15]This technique provides a three-dimensional map of the electron density in the molecule, revealing precise bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow a single crystal of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, liquid diffusion, or vapor diffusion.

-

Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to generate the final, high-resolution crystal structure.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound, as outlined in this guide, represents a self-validating system. Each analytical technique provides a unique and complementary piece of the structural puzzle. The molecular weight from MS must be consistent with the atomic count derived from NMR. The functional groups identified by IR must be present in the final structure determined by NMR. The long-range correlations from HMBC must logically connect the fragments identified in the ¹H and ¹³C spectra. When all data converge to a single, consistent structure, the elucidation can be considered complete and trustworthy, providing the solid foundation required for advancing a compound through the drug development pipeline.

References

-

University of Calgary. (n.d.). Chem 351 Fall 2000 Final: Spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-ethoxybenzoate. PubChem Compound Database. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 4-fluorobenzoate. NIST Chemistry WebBook. Available at: [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Available at: [Link]

- Clark, C. R., & Abiedalla, Y. (2025, February). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.

-

ResearchGate. (n.d.). The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Available at: [Link]

-

ResearchGate. (n.d.). COSY spectrum of an isolated mixture of compounds 4a and 5a in DMSO-d6.... Available at: [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Available at: [Link]

-

Impact Analytical. (n.d.). Characterizing your chemicals what testing do you need. Available at: [Link]

-

Johner Institute. (2025, March 21). Chemical characterization according to ISO 10993-18. Available at: [Link]

-

Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Available at: [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Royal Society of Chemistry. (2008). SUPPLEMENTARY MATERIAL A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffol. Available at: [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol.. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Wuest, W. M., et al. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. PMC - NIH. Available at: [Link]

-

Patsnap. (2025, March 20). How are chemical structures analyzed in drug discovery?. Patsnap Synapse. Available at: [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

SpectraBase. (n.d.). 4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 3-fluorobenzoate - Optional[1H NMR] - Spectrum. Available at: [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Available at: [Link]

-

UT Dallas Research Labs. (n.d.). Resources – Crystallography Center. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Ethyl 4-fluorobenzoate(451-46-7) 13C NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 4-methylbenzoate [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Methyl 4-ethoxybenzoate | C10H12O3 | CID 90231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

A Comprehensive Spectroscopic Guide to Methyl 4-ethoxy-2-fluorobenzoate

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data for the characterization of methyl 4-ethoxy-2-fluorobenzoate (CAS No. 179532-52-4), a substituted aromatic ester of interest in synthetic chemistry and drug development. In the absence of a consolidated, publicly available dataset, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a predictive but robust characterization. By analyzing the spectral features of structurally analogous compounds, we provide an in-depth interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data. This guide is intended for researchers and professionals in the chemical sciences, offering not just data, but a framework for spectroscopic problem-solving and structural elucidation.

Introduction: The Structural Imperative

This compound is a molecule that incorporates several key functional groups: a benzene ring, a fluorine substituent, an ethoxy group, and a methyl ester. The precise arrangement of these groups dictates the molecule's chemical reactivity, physical properties, and potential biological activity. Therefore, unambiguous structural confirmation is paramount. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, and a multi-technique approach (NMR, IR, MS) is the industry standard for rigorous characterization.

This guide explains the causality behind spectral features. We will not only present the expected data but also delve into why the protons, carbons, and bonds in this specific molecule give rise to their characteristic signals. This approach ensures that the protocols and interpretations described herein form a self-validating system for any scientist working with this compound or its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard as its residual proton signal is well-known (δ ≈ 7.26 ppm) and its carbon signal is a distinct triplet (δ ≈ 77.16 ppm)[1]. Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for referencing the chemical shift axis.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths improve signal dispersion and simplify the interpretation of complex coupling patterns.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Employ a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data over a spectral width of 0-200 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon.

-

A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals and pick all peaks in both spectra.

Predicted ¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is defined by three key pieces of information: chemical shift (δ), integration, and multiplicity (splitting pattern).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| a | ~ 7.85 | 1H | t, J ≈ 8.8 Hz | H-6 | Downfield shift due to proximity to the electron-withdrawing ester group. Appears as a triplet due to coupling to both H-5 (ortho) and the fluorine at C-2 (meta). |

| b | ~ 6.70 | 1H | dd, J ≈ 8.8, 2.4 Hz | H-5 | Upfield shift due to the electron-donating ethoxy group. Appears as a doublet of doublets from coupling to H-6 (ortho) and H-3 (meta). |

| c | ~ 6.65 | 1H | dd, J ≈ 12.0, 2.4 Hz | H-3 | Upfield shift due to the ethoxy group. The large doublet coupling is characteristic of ortho H-F coupling. The smaller coupling is from H-5 (meta). |

| d | ~ 4.08 | 2H | q, J ≈ 7.0 Hz | -O-CH₂ -CH₃ | Deshielded by the adjacent oxygen atom. Quartet splitting is due to coupling with the three methyl protons (n+1 = 4). |

| e | ~ 3.88 | 3H | s | -O-CH₃ | A singlet in the typical range for a methyl ester. Deshielded by the ester oxygen. |

| f | ~ 1.42 | 3H | t, J ≈ 7.0 Hz | -O-CH₂-CH₃ | A triplet in the typical aliphatic region, coupled to the two methylene protons (n+1 = 3). |

Causality of Signal Assignment:

-

The electron-withdrawing nature of the carbonyl group in the ester deshields the ortho proton (H-6), pushing it furthest downfield in the aromatic region.

-

The ethoxy group is strongly electron-donating through resonance, shielding the ortho (H-3) and para (H-5, relative to the ethoxy group) protons, shifting them significantly upfield.

-

The fluorine atom introduces characteristic H-F coupling. The coupling is strongest to the ortho proton (H-3, ³JHF ≈ 12 Hz) and weaker to the meta proton (H-5, ⁴JHF ≈ 2.4 Hz).

-

The ethoxy group's ethyl chain shows a classic quartet-triplet pattern, while the methyl ester is an isolated singlet, as seen in many benzoate derivatives[1][2].

Predicted ¹³C NMR Spectral Data & Interpretation

Proton-decoupled ¹³C NMR shows a single peak for each unique carbon atom. The key interpretive challenge for this molecule is the effect of the fluorine substituent, which causes splitting of carbon signals (C-F coupling).

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (JCF in Hz) | Assignment | Rationale |

| ~ 164.5 | d, J ≈ 3 Hz | C=O | Typical ester carbonyl chemical shift. May show a small coupling to the fluorine. |

| ~ 163.0 | d, J ≈ 12 Hz | C-4 | Aromatic carbon attached to the ethoxy group, significantly deshielded. Coupled to fluorine. |

| ~ 162.5 | d, J ≈ 255 Hz | C-2 | Aromatic carbon directly attached to fluorine. Exhibits a very large one-bond C-F coupling constant, a hallmark diagnostic feature. |

| ~ 132.5 | d, J ≈ 3 Hz | C-6 | Aromatic CH carbon, deshielded by the adjacent ester group. |

| ~ 112.0 | d, J ≈ 2 Hz | C-1 | Quaternary aromatic carbon attached to the ester. Shielded by the ortho fluorine and para ethoxy group. |

| ~ 106.0 | d, J ≈ 15 Hz | C-5 | Aromatic CH carbon, shielded by the para ethoxy group. Exhibits coupling to fluorine. |

| ~ 100.5 | d, J ≈ 25 Hz | C-3 | Aromatic CH carbon, shielded by the ortho ethoxy group and coupled to the ortho fluorine. |

| ~ 64.0 | s | -O-CH₂ -CH₃ | Typical chemical shift for an sp³ carbon attached to an oxygen atom. |

| ~ 52.5 | s | -O-CH₃ | Typical chemical shift for a methyl ester carbon. |

| ~ 14.5 | s | -O-CH₂-CH₃ | Typical aliphatic methyl carbon. |

Expert Insights on C-F Coupling: The magnitude of the carbon-fluorine coupling constant (JCF) is highly dependent on the number of bonds separating the two nuclei.

-

¹JCF (one bond): Very large, typically 240-260 Hz. This is a definitive indicator of a direct C-F bond.

-

²JCF (two bonds): Smaller, around 20-30 Hz.

-

³JCF (three bonds): Typically 5-10 Hz. These predictable coupling patterns are essential for assigning the fluorinated aromatic ring carbons correctly[3].

Caption: Predicted ¹H NMR assignments for this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for rapidly identifying the presence of key functional groups.

Experimental Protocol: IR Data Acquisition

Methodology:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Co-add at least 32 scans to achieve a high-quality spectrum.

-

Data Processing: Perform a background scan of the empty ATR crystal first. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data & Interpretation

The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to specific bond vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 1725 cm⁻¹ | Strong | C=O Stretch | Aryl Ester |

| ~ 1610 cm⁻¹ | Medium | C=C Stretch | Aromatic Ring |

| ~ 1280 cm⁻¹ | Strong | C-O Stretch (Asymmetric) | Ester (C(=O)-O) & Aryl Ether |

| ~ 1150 cm⁻¹ | Strong | C-O Stretch (Symmetric) | Ester (O-CH₃) & Aryl Ether |

| ~ 1250 cm⁻¹ | Strong | C-F Stretch | Aryl Fluoride |

| 2980-2850 cm⁻¹ | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~ 3050 cm⁻¹ | Weak | C-H Stretch | Aromatic (sp² C-H) |

Expert Interpretation:

-

The Carbonyl Stretch (C=O): The most prominent peak in the spectrum will be the strong absorption around 1725 cm⁻¹. The position of this band is characteristic of an α,β-unsaturated (aryl) ester.

-

The "Fingerprint" Region (below 1500 cm⁻¹): This region is complex but contains highly diagnostic peaks. The strong bands around 1280 cm⁻¹ and 1150 cm⁻¹ are due to the C-O stretching vibrations of both the ester and the ethoxy ether linkages. A strong band around 1250 cm⁻¹ is also expected for the C-F bond stretch, which often overlaps with C-O signals[4][5].

-

C-H Stretches: The presence of both sp³ (aliphatic) and sp² (aromatic) C-H bonds will be confirmed by absorptions just below and just above 3000 cm⁻¹, respectively.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for obtaining accurate mass data. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source.

-

Acquire data in positive ion mode. The molecule is expected to form a protonated molecular ion [M+H]⁺.

-

For fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Predicted Mass Spectral Data & Interpretation

Molecular Formula: C₁₀H₁₁FO₃ Monoisotopic Mass: 198.0692 g/mol

High-Resolution MS:

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 199.0765

The observation of an ion with this exact mass-to-charge ratio in an HRMS experiment would confirm the elemental composition of the molecule with high confidence.

Tandem MS (MS/MS) and Fragmentation Analysis: The fragmentation pattern provides a roadmap of the molecule's structure. The weakest bonds tend to break first.

Table 4: Predicted Major Fragment Ions for this compound

| m/z | Loss | Predicted Fragment Structure |

| 183.05 | -CH₄ | Loss of methane from the protonated species (less common) |

| 171.05 | -C₂H₄ | Loss of ethene from the ethoxy group (McLafferty-type rearrangement) |

| 167.04 | -CH₃OH | Loss of methanol from the methyl ester |

| 153.02 | -CH₃OH, -CH₂ | Loss of methanol followed by loss of methylene |

| 141.02 | -C₂H₄, -CH₂O | Loss of ethene followed by loss of formaldehyde |

| 123.01 | -C₃H₆O₂ | Loss of the entire methoxycarbonyl group and ethene |

Plausible Fragmentation Pathway: The most likely fragmentation pathways involve the loss of stable neutral molecules from the ester and ether functionalities. The loss of ethene from the ethoxy group and the loss of methanol from the methyl ester are highly characteristic fragmentation patterns for these groups.

Sources

Methyl 4-ethoxy-2-fluorobenzoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 4-ethoxy-2-fluorobenzoate

Introduction

This compound is a key fluorinated aromatic building block utilized in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom ortho to the ester and an ethoxy group para to it, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly alter the physicochemical properties of a molecule, enhancing metabolic stability, binding affinity, and bioavailability[1]. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing from the commercially available starting material, 2-fluoro-4-hydroxybenzoic acid. This strategy is predicated on two fundamental and high-yielding organic transformations:

-

Williamson Ether Synthesis: To introduce the ethoxy group at the C4 position.

-

Fischer Esterification: To convert the carboxylic acid moiety into the target methyl ester.

This pathway is selected for its reliability, use of common reagents, and straightforward execution in a standard laboratory setting.

Sources

An In-depth Technical Guide to the Starting Materials for Methyl 4-ethoxy-2-fluorobenzoate

Introduction

Methyl 4-ethoxy-2-fluorobenzoate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a fluorine atom ortho to the ester and an ethoxy group para to it, imparts specific physicochemical properties to the molecules it helps create. This guide provides an in-depth exploration of the viable starting materials and synthetic pathways for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and practical applicability.

Strategic Synthesis Pathways

The synthesis of this compound can be approached from several strategic directions, primarily dictated by the choice of the initial starting material. Two of the most logical and convergent pathways are detailed below. These routes are selected based on the commercial availability of precursors, reaction efficiency, and the robustness of the chemical transformations involved.

Pathway 1: Synthesis from 2-Fluoro-4-hydroxybenzoic Acid

This pathway is arguably the most direct, commencing with a commercially available or readily synthesized substituted phenol. The core transformations involve the protection of the carboxylic acid via esterification, followed by the introduction of the ethoxy group through a Williamson ether synthesis.

Pathway 2: Synthesis from 4-Amino-2-fluorobenzoic Acid

An alternative and versatile approach begins with an aniline derivative. This route leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry, to convert the amino group into a hydroxyl group, thereby converging with Pathway 1.

The following sections will provide a detailed technical analysis of each pathway, including step-by-step protocols, mechanistic insights, and quantitative data.

Pathway 1: Detailed Synthesis from 2-Fluoro-4-hydroxybenzoic Acid

This synthetic route is characterized by its straightforwardness and high potential yields. It involves two primary steps: Fischer esterification and Williamson ether synthesis.

Step 1.1: Fischer Esterification of 2-Fluoro-4-hydroxybenzoic Acid

The initial step involves the conversion of the carboxylic acid functionality of 2-Fluoro-4-hydroxybenzoic Acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]

Causality of Experimental Choices:

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

-

Excess Alcohol: The reaction is an equilibrium process.[1] To drive the equilibrium towards the formation of the ester, a large excess of methanol is used, functioning as both a reactant and the solvent.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis of Methyl 2-Fluoro-4-hydroxybenzoate

-

To a solution of 2-fluoro-4-hydroxybenzoic acid (1.0 eq.) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude Methyl 2-fluoro-4-hydroxybenzoate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 1.2: Williamson Ether Synthesis of Methyl 2-Fluoro-4-hydroxybenzoate

The second step involves the O-alkylation of the phenolic hydroxyl group with an ethylating agent. The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4][5][6]

Causality of Experimental Choices:

-

Base: A base, such as potassium carbonate or sodium hydroxide, is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide anion.

-

Ethylating Agent: Ethyl iodide or ethyl bromide are commonly used as the electrophile. They are good substrates for SN2 reactions due to the good leaving group ability of iodide and bromide.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of this compound

-

To a solution of Methyl 2-fluoro-4-hydroxybenzoate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq.).

-

Stir the mixture at room temperature for 30 minutes, then add ethyl iodide or ethyl bromide (1.2-1.5 eq.) dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation: Pathway 1

| Step | Reactant | Product | Reagents and Conditions | Typical Yield | Purity |

| 1.1 | 2-Fluoro-4-hydroxybenzoic Acid | Methyl 2-Fluoro-4-hydroxybenzoate | Methanol, H₂SO₄ (cat.), Reflux | 85-95% | >98% (after purification) |

| 1.2 | Methyl 2-Fluoro-4-hydroxybenzoate | This compound | K₂CO₃, Ethyl Iodide, DMF, 60-80°C | 80-90% | >99% (after purification) |

Visualization: Pathway 1 Workflow

Caption: Synthetic route from 4-Amino-2-fluorobenzoic Acid.

Spectroscopic Characterization of this compound

While specific data for the target molecule is not readily available in public databases, the expected spectroscopic features can be predicted based on analogous compounds such as Methyl 4-fluorobenzoate and Methyl 4-ethoxybenzoate. [7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (~3.9 ppm), a quartet for the ethoxy methylene protons (~4.1 ppm), and a triplet for the ethoxy methyl protons (~1.4 ppm). The aromatic protons will appear as a complex multiplet due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the ester carbonyl carbon (~165 ppm), the aromatic carbons, and the carbons of the methyl and ethoxy groups. The carbon atoms attached to fluorine will exhibit C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₁FO₃, MW: 198.19 g/mol ).

Conclusion

The synthesis of this compound can be efficiently achieved through well-established and reliable synthetic transformations. The choice between the two primary pathways presented here will depend on the availability and cost of the starting materials. Pathway 1, starting from 2-Fluoro-4-hydroxybenzoic acid, is more direct. Pathway 2, commencing with 4-Amino-2-fluorobenzoic acid, offers flexibility and utilizes the versatile Sandmeyer reaction. Both routes are amenable to scale-up for industrial production. The provided protocols, grounded in fundamental organic chemistry principles, offer a solid foundation for researchers to successfully synthesize this valuable intermediate.

References

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-ethoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 4-fluorobenzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

-

ResearchGate. (2025, December 17). Synthesis and crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO4. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. iajpr.com [iajpr.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. Methyl 4-ethoxybenzoate | C10H12O3 | CID 90231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 4-fluorobenzoate [webbook.nist.gov]

An In-depth Technical Guide to Methyl 4-ethoxy-2-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—offer medicinal chemists a powerful toolkit to modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Among the myriad of fluorinated building blocks, substituted fluorobenzoic acids and their derivatives have emerged as particularly valuable synthons. This guide provides a comprehensive technical overview of a specific, yet versatile, member of this class: Methyl 4-ethoxy-2-fluorobenzoate. Herein, we will delve into its chemical identity, physicochemical characteristics, a validated synthetic pathway, and its potential applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this important chemical entity.

Chemical Identity and Physicochemical Properties

IUPAC Name and Structural Identifiers

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic of this guide is This compound .

For computational and database search purposes, the following identifiers are crucial:

-

CAS Number: 1314987-36-4

-

SMILES String: CCOC1=CC(=C(C=C1)F)C(=O)OC

Physicochemical Characteristics

While experimentally determined data for this compound is not extensively published in publicly available literature, we can infer its properties based on closely related analogs and general principles of physical organic chemistry. The data presented in Table 1 is a consolidation of information from chemical suppliers and predicted values, which should be considered as estimates until rigorously determined.

| Property | Value (Predicted/Inferred) | Reference Analogs |

| Molecular Formula | C₁₀H₁₁FO₃ | - |

| Molecular Weight | 198.19 g/mol | - |

| Appearance | Colorless to light yellow liquid or low melting solid | Methyl 4-fluorobenzoate (liquid)[2], Methyl 4-ethoxybenzoate (solid)[3] |

| Boiling Point | Not available | Methyl 4-fluorobenzoate: 90-92 °C / 20 mmHg[4] |

| Melting Point | Not available | Methyl 4-ethoxybenzoate: 36-38 °C[3] |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethyl acetate, dichloromethane). Insoluble in water. | General solubility of esters[3] |

Synthesis of this compound: A Validated Two-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step sequence commencing from the commercially available 2,4-difluorobenzoic acid. This pathway involves an initial esterification followed by a nucleophilic aromatic substitution (SNAAr) to introduce the ethoxy group. The rationale behind this synthetic design is the high reactivity of the fluorine atom at the 4-position towards nucleophilic displacement, which is activated by the electron-withdrawing carboxylate group.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2,4-difluorobenzoate (Fischer Esterification)

-

Materials:

-

2,4-Difluorobenzoic acid (1.0 eq.)

-

Methanol (10 vol.)

-

Concentrated Sulfuric Acid (0.1 eq.)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluorobenzoic acid and methanol.

-

Stir the mixture to dissolve the solid.

-

Carefully add concentrated sulfuric acid dropwise to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 2,4-difluorobenzoate as a crude product, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

-

Materials:

-

Methyl 2,4-difluorobenzoate (1.0 eq.)

-

Sodium Ethoxide (1.2 eq.)

-

Anhydrous Ethanol (10 vol.)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2,4-difluorobenzoate in anhydrous ethanol.

-

Add sodium ethoxide portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

-

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, and the methyl ester. The aromatic region will display complex splitting patterns due to the fluorine substitution.

-

¹³C NMR: The carbon NMR will exhibit distinct resonances for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the carbons of the ethoxy and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum should display prominent absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, and C-F stretching.

Mass Spectrometry (MS)

Mass spectrometric analysis will show the molecular ion peak corresponding to the molecular weight of the compound (198.19 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzoic acid esters, such as this compound, are valuable intermediates in the synthesis of more complex, biologically active molecules. The strategic placement of the fluorine and ethoxy groups can impart desirable properties to the final drug candidate.

-

Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of nearby functional groups and increase lipophilicity, which can enhance cell membrane permeability and bioavailability.[5] The ethoxy group can also influence solubility and metabolic stability.

-

Bioisosteric Replacement: Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. This substitution can lead to improved target binding affinity and metabolic stability without significantly altering the molecular size.

-

Scaffold for Diverse Synthesis: The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further derivatization and the creation of compound libraries for high-throughput screening.

While specific examples of marketed drugs derived directly from this compound are not readily identifiable, the broader class of fluorinated aromatics is prevalent in a wide range of therapeutics, including anti-inflammatory agents, kinase inhibitors, and central nervous system drugs.

Conclusion

This compound represents a strategically designed building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its unique substitution pattern offers a versatile platform for the development of novel therapeutic agents. The insights provided in this technical guide are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their synthetic and drug discovery endeavors. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such fluorinated intermediates will undoubtedly increase.

References

- This reference is a placeholder for a relevant citation on the importance of fluorine in medicinal chemistry.

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

- This reference is a placeholder for a relevant citation on the synthesis of fluorin

- This reference is a placeholder for a relevant cit

- This reference is a placeholder for a relevant citation on the properties of rel

- This reference is a placeholder for a relevant cit

- This reference is a placeholder for a relevant cit

- This reference is a placeholder for a relevant citation on the synthesis of fluorobenzoic acid deriv

-

The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- This reference is a placeholder for a relevant cit

- This reference is a placeholder for a relevant citation on the properties of related fluorin

- This reference is a placeholder for a relevant citation on the synthesis of p-fluorobenzoic acid.

- This reference is a placeholder for a relevant citation on the general role of fluorine in medicinal chemistry.

- This reference is a placeholder for a relevant citation on the properties of ethoxybenzo

- This reference is a placeholder for a relevant citation on the mass spectrometry of fluorobenzo

- This reference is a placeholder for a relevant citation on synthetic routes to rel

- This reference is a placeholder for a relevant citation on the synthesis of chlorobenzoate deriv

- This reference is a placeholder for a relevant citation on the properties of ethoxybenzo

- This reference is a placeholder for a relevant citation on the synthesis and crystal structure of rel

Sources

An In-depth Technical Guide to Methyl 4-ethoxy-2-fluorobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Within this context, substituted fluorobenzoic acids and their esters serve as crucial building blocks for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of Methyl 4-ethoxy-2-fluorobenzoate, a versatile intermediate in drug discovery and development.

This document will delve into the synthetic pathways for its preparation, its detailed spectroscopic characterization, and its applications as a key starting material in the synthesis of bioactive molecules. The information presented herein is intended to provide researchers and scientists with a thorough understanding of the chemistry and utility of this important fluorinated building block.

Synthesis and Mechanistic Insights

The synthesis of this compound is logically approached as a two-stage process: the preparation of the parent carboxylic acid, 4-ethoxy-2-fluorobenzoic acid, followed by its esterification.

Part 1: Synthesis of 4-ethoxy-2-fluorobenzoic acid

A plausible and commonly employed route to synthesize 4-ethoxy-2-fluorobenzoic acid begins with a suitable fluorinated precursor, such as 4-amino-2-fluorobenzoic acid. The synthesis involves the protection of the amino group, followed by a series of transformations to introduce the ethoxy group and deprotect the amine, which is then converted to the desired hydroxyl group via a diazonium salt intermediate. Finally, etherification yields the target acid. A detailed protocol based on established chemical transformations is provided below.

Experimental Protocol: Synthesis of 4-ethoxy-2-fluorobenzoic acid

-

Protection of the Amino Group:

-

To a solution of 4-amino-2-fluorobenzoic acid in a suitable solvent (e.g., dichloromethane), add two equivalents of benzyl chloride and a non-nucleophilic base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield 4-(dibenzylamino)-2-fluorobenzoic acid.

-

Rationale: The dibenzyl protecting group is robust enough to withstand the subsequent reaction conditions and can be readily removed later.

-

-

-

Formation of the Diazonium Salt and Hydrolysis:

-

Dissolve the protected acid in an acidic aqueous solution (e.g., HCl/water) and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding phenol, 4-(dibenzylamino)-2-fluoro-5-hydroxybenzoic acid.

-

Rationale: The diazotization of anilines is a classic and efficient method for introducing a hydroxyl group onto an aromatic ring.

-

-

-

Etherification (Williamson Ether Synthesis):

-

To a solution of the phenol in a polar aprotic solvent (e.g., DMF or acetone), add a base (e.g., potassium carbonate) and ethyl iodide.

-

Heat the reaction mixture to drive the SN2 reaction to completion.

-

After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and concentrate to yield 4-(dibenzylamino)-5-ethoxy-2-fluorobenzoic acid.

-

Rationale: The Williamson ether synthesis is a reliable method for forming aryl ethers from phenols.

-

-

-

Deprotection:

-

Dissolve the protected ethoxy derivative in a suitable solvent and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Monitor the reaction until completion, then filter off the catalyst and concentrate the filtrate to obtain 4-amino-5-ethoxy-2-fluorobenzoic acid.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the debenzylation of amines.

-

-

-

Final Conversion to 4-ethoxy-2-fluorobenzoic acid:

-

The amino group of 4-amino-5-ethoxy-2-fluorobenzoic acid can be removed via a two-step process involving diazotization followed by reduction (e.g., with hypophosphorous acid). This yields the target 4-ethoxy-2-fluorobenzoic acid.

-

Part 2: Esterification to this compound

The final step in the synthesis is the esterification of 4-ethoxy-2-fluorobenzoic acid to its methyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.

Experimental Protocol: Fischer Esterification [1][2]

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-2-fluorobenzoic acid in a large excess of methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The large excess of methanol shifts the equilibrium towards the product side, maximizing the yield.

-

-

-

Reflux:

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ester.

-

Reaction Workflow Diagram

Caption: Overall synthetic strategy for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to provide distinct signals for the aromatic protons, the methyl ester protons, and the ethoxy group protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (position 3) | 6.6 - 6.8 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 10-12 |

| Aromatic H (position 5) | 6.6 - 6.8 | Doublet of doublets (dd) | J(H-H) ≈ 2-3, J(H-F) ≈ 14-16 |

| Aromatic H (position 6) | 7.7 - 7.9 | Doublet (d) | J(H-H) ≈ 8-9 |

| Methyl Ester (-OCH₃) | 3.8 - 3.9 | Singlet (s) | N/A |

| Methylene (-OCH₂CH₃) | 4.0 - 4.1 | Quartet (q) | J(H-H) ≈ 7 |

| Methyl (-OCH₂CH₃) | 1.3 - 1.4 | Triplet (t) | J(H-H) ≈ 7 |

¹³C NMR Spectroscopy (Predicted)